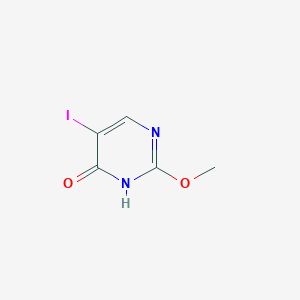
5-iodo-2-methoxy-1H-pyrimidin-6-one
Descripción general
Descripción
5-Iodo-2-methoxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with iodine at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-methoxy-1H-pyrimidin-6-one typically involves the iodination of 2-methoxy-1H-pyrimidin-6-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrimidine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-methoxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methoxy-1H-pyrimidin-6-one.
Aplicaciones Científicas De Investigación
5-Iodo-2-methoxy-1H-pyrimidin-6-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-iodo-2-methoxy-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication or repair. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-5-iodopyridine: Another isomer with the iodine and methoxy groups in different positions on the pyridine ring.
5-Iodo-2-methoxybenzene: A benzene derivative with similar substituents.
Uniqueness
5-Iodo-2-methoxy-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. The presence of both iodine and methoxy groups provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C5H5IN2O2 |
|---|---|
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) |
Clave InChI |
LBOGJBQASZLLDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=O)N1)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate](/img/structure/B8583981.png)
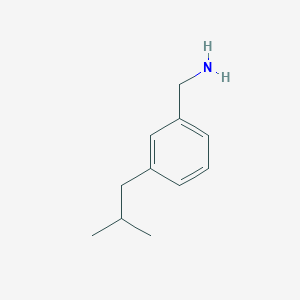
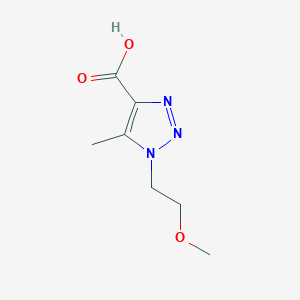
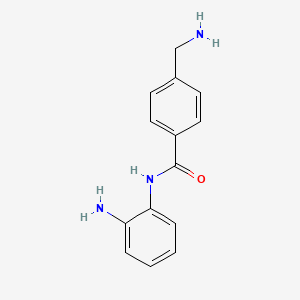
![3,6-Dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8583996.png)
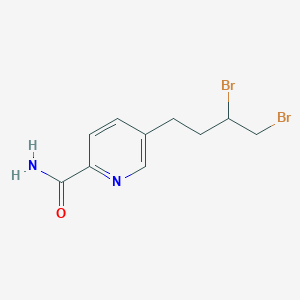
![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)

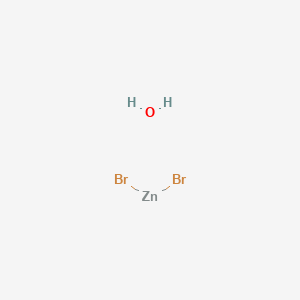
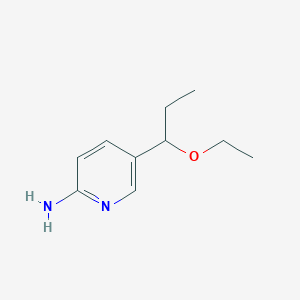
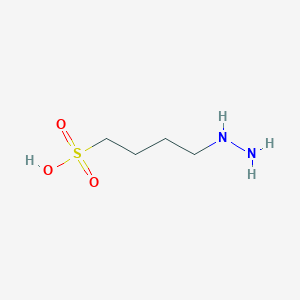
![[3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
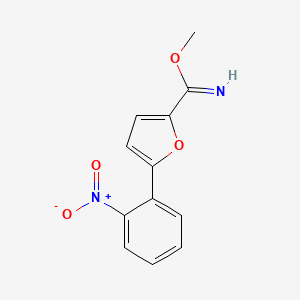
![2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol](/img/structure/B8584065.png)
